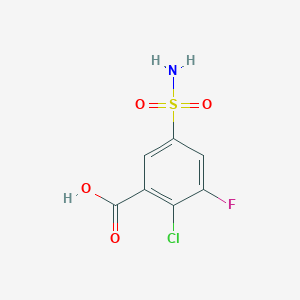

2-Chloro-3-fluoro-5-sulfamoylbenzoic acid

Description

Contextualization within Halogenated Benzoic Acid and Sulfonamide Chemical Space

The chemical identity of 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid is best understood by examining its constituent parts within their broader chemical families.

Halogenated Benzoic Acids: Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The introduction of halogen atoms (such as chlorine and fluorine) onto the benzene (B151609) ring dramatically alters the molecule's electronic properties, reactivity, and biological activity. turito.comdocbrown.info Fluoro- and chloro-substituted benzoic acids are particularly significant as precursors and intermediates in the synthesis of a wide array of commercial products, including agrochemicals and pharmaceuticals. mdpi.com For instance, the anti-inflammatory drug Diclofenac is synthesized from a 2-chlorobenzoic acid derivative. mdpi.com The specific positioning of halogens can direct further chemical reactions and is a key strategy in medicinal chemistry for modulating a drug's interaction with its biological target. acs.org

Sulfonamide Chemical Space: The sulfonamide functional group (–SO₂NH₂) is a cornerstone of medicinal chemistry. nih.gov Its discovery revolutionized medicine with the advent of sulfa drugs, the first broadly effective systemic antimicrobials. wikipedia.org Beyond their antibacterial properties, sulfonamides exhibit an extensive range of biological activities and are integral to drugs used for treating conditions like glaucoma, inflammation, and cancer. ajchem-b.comnih.gov The sulfonamide moiety can act as a key interacting group with biological targets, often mimicking or replacing a carboxylic acid group in drug design. This versatility has made the sulfonamide scaffold a focal point for the development of new therapeutic agents. scispace.com

This compound thus represents a convergence of these two important chemical spaces. It combines the structural and reactive properties of a di-halogenated benzoic acid with the proven pharmacological potential of the sulfonamide group.

Significance and Research Rationale of the Sulfamoylbenzoic Acid Scaffold in Scientific Inquiry

The sulfamoylbenzoic acid scaffold, which forms the core of the title compound, is of considerable interest in scientific research, primarily due to its established role in the development of enzyme inhibitors and other therapeutic agents.

A primary area of research for this scaffold is in the design of carbonic anhydrase (CA) inhibitors. CAs are a family of enzymes crucial for various physiological processes, and their inhibition has therapeutic applications in treating glaucoma and certain types of cancer. ajchem-b.com The sulfonamide group is a classic zinc-binding group that interacts strongly with the zinc ion in the active site of these enzymes. nih.gov The benzoic acid portion of the scaffold allows for modifications that can enhance potency and selectivity for different CA isoforms.

Furthermore, derivatives of sulfamoylbenzoic acid have been investigated for a range of other pharmacological activities. For example, N-substituted 4-sulfamoylbenzoic acid derivatives have been studied as inhibitors of cytosolic phospholipase A2α, an enzyme involved in inflammatory processes. researchgate.net The scaffold has also been utilized in the development of specific agonists for lysophosphatidic acid (LPA) receptors, which are involved in processes like cell death and regeneration. nih.gov Additionally, certain sulfamoylbenzoic acid derivatives have been explored for their hypotensive (blood pressure lowering) activity. google.com

The rationale for synthesizing and studying new variations of this scaffold, such as this compound, is to fine-tune these biological activities. The specific halogenation pattern (2-chloro, 3-fluoro) can influence the molecule's conformation, acidity (pKa), and ability to interact with target enzymes, potentially leading to compounds with improved potency, selectivity, or novel biological functions.

Historical Perspective and Evolution of Related Chemical Entities in Pre-clinical Research

The study of sulfamoylbenzoic acid derivatives has a rich history rooted in the development of diuretics. One of the most well-known drugs derived from this scaffold is Furosemide, a potent loop diuretic. Its chemical structure is based on 4-chloro-5-sulfamoyl-anthranilic acid, highlighting the early success of this chemical class in medicine.

The preclinical development of sulfonamide-based drugs began with the discovery of Prontosil in the 1930s, which demonstrated antibacterial activity and established the sulfonamide group as a critical "pharmacophore". wikipedia.org This led to the synthesis of thousands of sulfonamide derivatives to explore a wide range of therapeutic possibilities. ajchem-b.com

In the decades that followed, researchers began to systematically modify the sulfamoylbenzoic acid core to optimize its diuretic properties and later to explore other therapeutic areas. This involved introducing various substituents onto the benzene ring. The introduction of a chlorine atom, as seen in many early diuretics, was found to be crucial for activity. Subsequent research explored the impact of additional substitutions, including other halogens like fluorine, to modulate the compound's pharmacological profile. google.com This evolution from simple antibacterial sulfonamides to highly functionalized sulfamoylbenzoic acids for diverse targets like enzymes and receptors showcases a classic trajectory in medicinal chemistry, where a privileged scaffold is continuously refined to develop new and improved therapeutic agents. nih.gov The synthesis of molecules like this compound is a continuation of this effort, seeking to understand how precise structural modifications can unlock new biological potential.

Chemical Data of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₇H₅ClFNO₄S | 253.64 | 1512161-50-0 bldpharm.com |

| 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid | C₇H₅ClFNO₄S | 253.64 | 4793-22-0 nih.gov |

| 2-Chloro-5-methyl-3-sulfamoylbenzoic acid | C₈H₈ClNO₄S | 253.67 | 151293927 nih.gov |

| 2-Chloro-5-fluoro-3-nitrobenzoic acid | C₇H₃ClFNO₄ | 219.56 | 1642156-91-9 bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c8-6-4(7(11)12)1-3(2-5(6)9)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZVFPKBYOGFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)F)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 3 Fluoro 5 Sulfamoylbenzoic Acid

Established Synthetic Routes and Procedural Optimizations

Established routes to compounds structurally related to 2-chloro-3-fluoro-5-sulfamoylbenzoic acid often rely on a set of well-known reactions, including chlorosulfonation, amination, and Sandmeyer reactions. These methods provide a reliable foundation for constructing the target molecule.

The formation of the substituted benzoic acid core can be achieved through several pathways. One common industrial method involves the oxidation of a substituted toluene. For instance, a precursor like 2-chloro-3-fluoro-5-nitrotoluene could be oxidized to form the corresponding benzoic acid. This oxidation is a fundamental step in creating the carboxylic acid functionality on the aromatic ring. google.com

Another approach starts with a pre-existing benzoic acid and introduces the required substituents. For example, starting with a chlorofluorobenzoic acid allows for subsequent functionalization. The reaction conditions for these initial steps are crucial for achieving high yields and preventing the formation of unwanted isomers.

The carboxylic acid group of the benzoic acid core is a versatile handle for further chemical transformations. It can be converted into various derivatives to facilitate subsequent reactions or to synthesize a library of related compounds. For example, the benzoic acid can be treated with thionyl chloride to form an acyl chloride. This highly reactive intermediate can then be reacted with various nucleophiles. nih.gov

A notable functionalization is the conversion to oxime esters. This can be achieved by reacting the benzoic acid with N-Boc-hydroxylamine, followed by deprotection. unibs.it This late-stage modification strategy allows for the rapid generation of diverse product libraries. unibs.it The carboxylic acid can also be converted to an amide through reaction with an amine, a process known as amidization, which typically produces water as a byproduct. youtube.com

The precise placement of the sulfamoyl, chloro, and fluoro groups is the most challenging aspect of the synthesis.

Introduction of the Sulfamoyl Moiety: The most direct method for introducing a sulfamoyl group is a two-step process involving chlorosulfonation followed by amination. The benzoic acid core is first reacted with chlorosulfonic acid (ClSO₃H), often in the presence of thionyl chloride, to yield a sulfonyl chloride intermediate (2-chloro-3-fluoro-5-chlorosulfonylbenzoic acid). google.comgoogle.com This intermediate is then reacted with ammonia (B1221849) or an amine to form the desired sulfamoyl group (-SO₂NH₂). google.comgoogle.com Careful control of reaction conditions during amination is necessary to prevent side reactions, such as the displacement of the chloro substituent on the ring. google.com

Introduction of the Chloro Moiety: The chloro group can be introduced onto the aromatic ring using a Sandmeyer reaction. nih.govwikipedia.org This process involves the diazotization of a corresponding aminobenzoic acid precursor (e.g., 2-amino-3-fluoro-5-sulfamoylbenzoic acid) with a nitrite (B80452) source (like sodium nitrite) in an acidic solution to form a diazonium salt. google.com Subsequent treatment of this salt with a copper(I) chloride catalyst replaces the diazonium group with a chlorine atom. google.comscirp.org This reaction is a powerful tool for introducing halogens at specific positions on an aromatic ring. scirp.orgscirp.orgresearchgate.net

Introduction of the Fluoro Moiety: The fluoro group is often incorporated by starting with a fluorine-containing precursor, such as 2-amino-3-fluorobenzoic acid. orgsyn.org Synthesizing such precursors can involve multiple steps, including the cyclization of an N-(2-fluorophenyl) acetamide (B32628) derivative to form a fluoroisatin, followed by oxidative cleavage with hydrogen peroxide under basic conditions. orgsyn.orggoogle.com Alternatively, nucleophilic fluorination of precursors like 1-arylbenziodoxolones using fluoride (B91410) salts offers another route to fluorinated benzoic acids. arkat-usa.org

Novel Synthetic Approaches and Catalyst Development

Modern organic synthesis is continually seeking more efficient and selective methods. For the functionalization of benzoic acids, transition-metal-catalyzed C-H activation has emerged as a powerful tool. researchgate.netscispace.com Iridium-based catalysts, for example, have been successfully used for the directed ortho-amination of complex benzoic acids, demonstrating high selectivity even in the presence of multiple directing groups. nih.gov While direct application to the meta-position required for the sulfamoyl group is challenging, these methods showcase the potential for developing novel catalytic routes that could streamline the synthesis by activating specific C-H bonds for functionalization. scispace.com

Furthermore, decarboxylative amination presents another innovative strategy, where the carboxylic acid group itself is replaced by an amino group, offering a new disconnection approach for synthesizing aniline (B41778) derivatives from readily available benzoic acids. rsc.org Research into new catalysts, including copper, palladium, and iridium complexes, continues to expand the toolkit for creating complex substituted aromatics. acs.orgacs.orgnih.gov

Preparation of Precursors and Advanced Intermediates

One critical precursor is 2-amino-3-fluorobenzoic acid . A common route to this intermediate begins with 2-fluoroaniline, which is condensed with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride. The resulting product undergoes acid-catalyzed cyclization to form 7-fluoroisatin. Finally, this isatin (B1672199) intermediate is subjected to oxidative ring-opening using hydrogen peroxide in a sodium hydroxide (B78521) solution to yield the target 2-amino-3-fluorobenzoic acid. orgsyn.org

Another key type of intermediate is the 2-amino-5-sulfamoylbenzoic acid derivative. These are typically prepared by the chlorosulfonation of a 2-aminobenzoic acid, followed by reaction with an appropriate amine. google.com

Other strategies involve starting with simpler, commercially available materials and building complexity. For example, 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) can be nitrated and then hydrolyzed to produce a 2-chloro-3-nitro-substituted benzoic acid, demonstrating a pathway that installs substituents prior to the formation of the carboxylic acid. nih.gov

Below is a table summarizing the preparation of a key precursor.

| Precursor | Starting Material | Key Reagents | Key Steps | Ref. |

| 2-Amino-3-fluorobenzoic acid | 2-Fluoroaniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄, H₂O₂ | Condensation, Cyclization, Oxidative Cleavage | orgsyn.org |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 2-Chloro-5-(trifluoromethyl)benzonitrile | Nitrating acid mixture | Nitration, Hydrolysis | nih.gov |

| 2-Chloro-5-sulfamoylbenzoic acid derivatives | 2-Aminobenzoic acid derivatives | Chlorosulfonic acid, Amine | Chlorosulfonation, Amination | google.com |

| 2,4-Dichloro-5-sulfamoylbenzoic acid | 2,4-Dichlorobenzoic acid | Chlorosulfonic acid, Ammonia | Sulfonation, Ammonification | google.com |

Green Chemistry Principles and Sustainable Synthetic Methodologies

Applying green chemistry principles to the synthesis of fine chemicals like this compound is crucial for minimizing environmental impact. Traditional methods often use hazardous reagents like chlorosulfonic acid and organic solvents. google.comgoogle.com

Sustainable approaches focus on several key areas:

Use of Renewable Feedstocks: There is growing interest in producing aromatic compounds from biomass-derived resources, such as lignin (B12514952) or glucose, which could provide a sustainable alternative to petroleum-based starting materials. rsc.orgescholarship.orgmdpi.com

Solvent-Free or Aqueous Reactions: Conducting reactions in water or without solvents can significantly reduce organic waste. The Sandmeyer reaction, for instance, can be performed in aqueous media without organic solvents, using biodegradable reagents. scirp.orgscirp.orgresearchgate.net Similarly, selenium-catalyzed oxidation of aldehydes to carboxylic acids can be performed in water, with the potential to recycle the catalyst and the aqueous medium. mdpi.com

Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste. For example, sulfamic acid has been used as a catalyst to improve the efficiency and reduce byproducts in sulfochlorination reactions. google.com Transition-metal catalysis for C-H functionalization also represents a step towards more atom-economical syntheses. nih.gov

Energy Efficiency: Novel energy sources, such as solar power, are being explored to drive chemical reactions. The Solar Thermal Electrochemical Process (STEP) has been demonstrated for the synthesis of benzoic acid from toluene, showcasing a pathway that eliminates the carbon footprint associated with traditional energy inputs. rsc.org

By integrating these principles, the synthesis of complex molecules can be made more environmentally benign, aligning with the goals of sustainable chemical production.

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 3 Fluoro 5 Sulfamoylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical environment of the hydrogen atoms. The aromatic region would show two distinct signals for the two protons on the benzene (B151609) ring. Due to the electron-withdrawing effects of the chloro, fluoro, sulfamoyl, and carboxylic acid groups, these protons are expected to resonate at a lower field (higher ppm). The proton at the C6 position would likely appear as a doublet, split by the adjacent fluorine atom, while the proton at the C4 position would also be a doublet, with potential long-range coupling. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a very high chemical shift (often >10 ppm), while the two protons of the sulfamoyl (-SO₂NH₂) group would also present as a singlet or two distinct signals depending on the solvent and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the highest chemical shift, typically in the range of 165-175 ppm. The six aromatic carbons would appear in the 110-160 ppm range. The carbon directly attached to the fluorine atom (C3) would show a large coupling constant (¹JCF), resulting in a doublet, which is a key diagnostic feature. The chemical shifts of the other ring carbons are influenced by the attached substituents. For instance, the carbon attached to the chlorine atom (C2) will also have a distinct chemical shift.

¹⁹F NMR Spectroscopy: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for analyzing fluorinated compounds. pdx.edu The spectrum for this compound would show a single resonance for the fluorine atom. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, is highly sensitive to its electronic environment on the aromatic ring. colorado.eduazom.com For a fluorine atom on a benzene ring (fluorobenzene), the chemical shift is approximately -113 ppm. colorado.edu The presence of other substituents on the ring will cause this value to shift. The signal would be split into a multiplet due to coupling with the adjacent aromatic protons.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | ~7.5 - 8.5 | Doublet, Doublet of doublets | Two signals for the two aromatic protons, shifted downfield due to electron-withdrawing groups. |

| ¹H (COOH) | >10 | Broad Singlet | Position is solvent and concentration dependent. |

| ¹H (SO₂NH₂) | ~7.0 - 8.0 | Broad Singlet | Position can exchange with water in protic solvents. |

| ¹³C (C=O) | ~165 - 175 | Singlet | Typical range for a carboxylic acid carbonyl carbon. docbrown.info |

| ¹³C (Aromatic) | ~110 - 160 | Multiple Signals | C3 will show a large ¹JCF coupling. nih.gov Other carbons influenced by Cl and SO₂NH₂ groups. |

| ¹⁹F | ~ -110 to -120 | Multiplet | Chemical shift relative to CFCl₃. colorado.edu Coupled to adjacent aromatic protons. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The carboxylic acid group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong, sharp C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The sulfamoyl group (-SO₂NH₂) is characterized by two N-H stretching bands in the region of 3200-3400 cm⁻¹ and two strong S=O stretching bands (asymmetric and symmetric) between 1350 and 1150 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are observed in the 1450-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations are expected in the fingerprint region, typically around 1250-1000 cm⁻¹ and 800-600 cm⁻¹, respectively. Analysis of a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid, confirms the presence of characteristic bands for the sulfamoyl and carboxylic acid groups in these regions. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |

| Sulfamoyl | N-H Stretch | 3200 - 3400 | Medium (two bands) |

| Sulfamoyl | S=O Asymmetric Stretch | ~1350 | Strong |

| Sulfamoyl | S=O Symmetric Stretch | ~1160 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Aryl Halide | C-F Stretch | 1250 - 1000 | Strong |

| Aryl Halide | C-Cl Stretch | 800 - 600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₅ClFNO₄S), the calculated molecular weight is approximately 253.64 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 253. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 255 with about one-third the intensity of the M⁺ peak would be a definitive feature. libretexts.org

Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH), leading to a peak at m/z 236 (M-17), and the loss of the entire carboxyl group (-COOH), resulting in a peak at m/z 208 (M-45). miamioh.edu Other potential fragmentations could involve the cleavage of the sulfamoyl group, leading to the loss of ·SO₂NH₂ (m/z 175) or smaller related fragments.

| m/z | Assignment | Notes |

|---|---|---|

| 253/255 | [M]⁺· (Molecular Ion) | Isotopic pattern due to ³⁵Cl/³⁷Cl in a ~3:1 ratio. libretexts.org |

| 236/238 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |

| 208/210 | [M - COOH]⁺ | Loss of the carboxyl group. miamioh.edu |

| 175/177 | [M - SO₂NH₂]⁺ | Loss of the sulfamoyl group. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Advanced Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts (e.g., HPLC, LC-MS, UPLC)

Advanced chromatographic techniques are indispensable for assessing the purity of a compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for these purposes.

A reversed-phase HPLC or UPLC method would be suitable for analyzing this compound. ekb.eg A C18 stationary phase column would likely be used, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, typically with an acidic modifier such as formic or phosphoric acid to ensure the carboxylic acid is in its protonated state. sielc.com Detection would commonly be performed using a UV detector, as the aromatic ring is a strong chromophore.

Based on a comprehensive search of publicly available scientific literature and chemical databases, there is no specific research data available for the compound "this compound" that aligns with the detailed outline requested for the article.

The searches conducted for this specific molecule, including by its CAS Number 1512161-50-0, did not yield any preclinical studies related to its in vitro enzyme inhibition, receptor agonism/antagonism, or antimicrobial activities. The available information is limited to chemical supplier listings.

While research exists for structurally similar but distinct compounds (e.g., other halogenated or sulfamoylbenzoic acid derivatives), the strict requirement to focus solely on "this compound" and adhere to the provided outline cannot be met without the specific scientific evidence.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article as requested due to the absence of published research on the specified biological and pharmacological investigations for this particular chemical entity.

Pre Clinical Biological and Pharmacological Investigations of 2 Chloro 3 Fluoro 5 Sulfamoylbenzoic Acid

Anti-inflammatory and Immunomodulatory Effects in Pre-clinical Assays

Derivatives of benzoic acid have been explored for their potential to mitigate inflammatory responses. For instance, a study on 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) in lipopolysaccharide (LPS)-activated primary microglial cells demonstrated notable anti-inflammatory effects. nih.gov The compound was found to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), key mediators of inflammation. nih.gov This inhibition was associated with the downregulation of their respective regulatory genes, inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, the study indicated that the anti-inflammatory action of this related compound is mediated through the inhibition of the MAPKs and NF-κB signaling pathways, which are crucial in the inflammatory cascade. nih.gov These findings suggest that compounds with a substituted benzoic acid scaffold may possess the potential to modulate inflammatory and immune responses.

| Compound Investigated | Assay/Model | Key Findings | Potential Mechanism |

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid | Lipopolysaccharide (LPS)-activated primary microglial cells | Inhibited nitric oxide (NO) and prostaglandin E2 (PGE2) expression. | Downregulation of iNOS and COX-2 genes; Inhibition of MAPKs and NF-κB activation. nih.gov |

Investigation of Antiproliferative and Anticancer Mechanisms in Cell Lines

The antiproliferative and anticancer potential of compounds structurally related to 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid has been a subject of significant research. Studies on various derivatives have revealed their ability to inhibit cancer cell growth through different mechanisms.

Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) have been synthesized and evaluated as inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII. unibs.it Some of these derivatives showed a promising antiproliferative effect against the human triple-negative breast cancer cell line MDA-MB-231. unibs.it

Other research has focused on fluoroquinolone-based scaffolds, which share some structural similarities. These compounds have demonstrated antiproliferative activity against a range of cancer cell lines, including colorectal, breast, and pancreatic cancer lines. nih.govnih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication in proliferating cells. nih.govthesciencein.org

Furthermore, novel 5-chloro-indole-2-carboxylate derivatives have been developed and shown to act as potent inhibitors of mutant EGFR/BRAF pathways, which are over-activated in several malignancies. mdpi.com These compounds exhibited significant antiproliferative activity against various cancer cell lines. mdpi.com

| Related Compound Class | Cell Line(s) | Key Findings | Investigated Mechanism |

| 2,4-dichloro-5-sulfamoylbenzoic acid derivatives | MDA-MB-231 (Triple-negative breast cancer) | Showed promising antiproliferative effect. | Inhibition of human carbonic anhydrases IX and XII. unibs.it |

| Fluoroquinolone-based scaffolds | SW620, HCT116, HT29 (Colorectal cancer) | Demonstrated potent antiproliferative activity. | Proposed to involve topoisomerase inhibition. nih.gov |

| Makaluvamine analogs | MCF-7 (Breast cancer) | Induced apoptosis and inhibited cell growth. | Activation of p53 and DNA damage response pathways. nih.gov |

| 5-Chloro-indole-2-carboxylate derivatives | LOX-IMVI (Melanoma) | Potent antiproliferative activity. | Inhibition of BRAFV600E. mdpi.com |

| Fluoro-thalidomide enantiomers | H929 (Multiple myeloma) | Inhibited cell growth, with the (S)-enantiomer being more potent. | Activation of caspase-9 and the death receptor pathway. plos.org |

Other Potential Biological Activities Explored in Research (e.g., antioxidant, antidiabetic, antiviral, proteostasis modulation)

Beyond anti-inflammatory and anticancer activities, compounds with related structural motifs have been investigated for other potential therapeutic applications.

Antidiabetic Activity: A series of novel sulfamoyl benzamide (B126) derivatives were synthesized and evaluated as allosteric activators of human glucokinase (GK), a key enzyme in glucose metabolism. thesciencein.org Several of these compounds demonstrated promising antihyperglycemic activity in an oral glucose tolerance test in normal rats, suggesting their potential for the development of new treatments for type 2 diabetes. thesciencein.org

Antiviral Activity: The synthesis of 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives of N4-benzoyl cytosine has been reported, and these compounds were evaluated for their antiviral activities. nih.gov One of the novel synthesized compounds showed effectiveness in inhibiting rotavirus infection at lower concentrations compared to a reference drug. nih.gov

Antioxidant Activity: The antioxidant potential of flavones and related compounds, which can share some structural features, has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.com These studies explore the capacity of such compounds to scavenge free radicals, which is a mechanism relevant to various pathological conditions.

| Potential Biological Activity | Related Compound Class | Assay/Model | Key Findings |

| Antidiabetic | Sulfamoyl benzamide derivatives | In vitro glucokinase activation assay; Oral glucose tolerance test in rats | Compounds showed promising antihyperglycemic activity through glucokinase activation. thesciencein.org |

| Antiviral | 3-fluoro-2-keto-beta-D-glucopyranosyl derivatives | Rotavirus-infected cells | A novel compound was more effective at lower concentrations in inhibiting rotavirus infection. nih.gov |

| Antioxidant | Flavones and related compounds | DPPH (2,2-diphenyl-1-picrylhydrazyl) assay | Evaluation of free radical scavenging activity. mdpi.com |

Structure Activity Relationship Sar Studies of 2 Chloro 3 Fluoro 5 Sulfamoylbenzoic Acid Analogues

Impact of Halogen Substitutions (Chloro, Fluoro) on Biological Activity and Selectivity

The presence and positioning of halogen atoms on the benzoic acid ring are crucial determinants of the biological activity and selectivity of this class of compounds. The chloro and fluoro groups at the 2 and 3 positions, respectively, create a unique electronic and steric profile that significantly influences how the molecule interacts with its biological target.

Studies on related structures have consistently shown that halogen substitutions can dramatically alter a compound's potency. For instance, in one study, the presence of two halogen atoms on a similar scaffold enhanced biological activity to a greater extent compared to analogues with fewer or no halogens. nih.gov The size, electronegativity, and lipophilicity of the halogen atom are key factors. Research on other bioactive molecules has demonstrated that increasing the atomic number of the halogen substituent can progressively enhance binding affinity for target proteins, such as human serum albumin. researchgate.net This suggests that the larger chlorine atom and the highly electronegative fluorine atom in the parent compound likely contribute to favorable interactions within the target's binding pocket.

The following table illustrates how different halogen substitutions on a related benzenesulfonamide (B165840) scaffold affect inhibitory activity against a specific enzyme, highlighting the sensitivity of biological targets to these modifications.

| Compound ID | Ring A Substitutions | Ring B Substitutions | Activity (IC50 in µM) |

| Analog A | 2,4-dichloro | 3,5-dichloro | 0.5 |

| Analog B | 4-chloro | 3,5-dichloro | 1.2 |

| Analog C | 2-chloro | 3,5-dichloro | 2.5 |

| Analog D | Unsubstituted | 3,5-dichloro | >10 |

This table is representative, based on general SAR principles for related scaffolds, demonstrating the impact of halogen substitutions.

Role of the Sulfamoyl Moiety in Biological Interactions

The sulfamoyl group (-SO₂NH₂) is a cornerstone of the biological activity of 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid and its analogues. This functional group is a well-established pharmacophore, known for its ability to form critical hydrogen bonds and electrostatic interactions with biological targets. ontosight.ai Sulfonamide-containing compounds are known to possess a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anti-diabetic properties, underscoring the versatility of this moiety in drug design. nih.gov

The primary role of the sulfamoyl group is often to act as a hydrogen bond donor (via the -NH₂) and acceptor (via the sulfonyl oxygens). These interactions can anchor the molecule within the active site of an enzyme or the binding pocket of a receptor, ensuring a stable and high-affinity interaction. For example, in inhibitors of carbonic anhydrase, the sulfamoyl moiety is known to coordinate directly with a zinc ion in the enzyme's active site, a critical interaction for potent inhibition. unibs.it

Modification of the sulfamoyl group has been a key strategy for probing its role and optimizing activity. Replacing the hydrogens on the nitrogen atom with different substituents can modulate the compound's potency, selectivity, and physicochemical properties. For instance, substituting the sulfamoyl nitrogen with a cyclopropyl (B3062369) ring in one series of compounds was found to be more favorable for inhibitory activity against a particular enzyme isoform compared to substitution with a morpholine (B109124) ring. nih.gov This highlights that both the electronic properties and the steric bulk of the substituent on the sulfamoyl nitrogen can fine-tune the biological profile of the molecule. The sulfonamide linker itself has been shown to be critical to the activity of certain molecular scaffolds. nih.gov

Influence of the Benzoic Acid Carboxylic Acid Group on Target Binding and Pharmacological Profile

These electrostatic interactions are often crucial for high-affinity binding and proper orientation of the inhibitor within the active site. Studies on the binding of various aryl carboxylic acids to proteins like human serum albumin have shown that the carboxyl group is a primary determinant of binding affinity. nih.gov The number and relative position of carboxylic acid groups can significantly impact this affinity; molecules with multiple carboxyl groups often exhibit much higher affinity for positively charged surfaces. nih.gov

Beyond direct target binding, the carboxylic acid group significantly impacts the compound's pharmacokinetic profile. Its ionizable nature enhances aqueous solubility, which is often a prerequisite for drug administration and distribution in the body. However, this same charge can also limit the molecule's ability to cross cell membranes, a factor that medicinal chemists must balance when designing analogues. The strategic conversion of the carboxylic acid to a prodrug, such as an ester, is a common tactic to improve membrane permeability, with the ester being subsequently hydrolyzed by enzymes in the body to release the active carboxylic acid. The interaction between the carboxylic group and adjacent substituents, like the ortho-halogen atoms, can also lead to non-planar conformations, which in turn alters the electronic properties of the acid group and its interaction with the aromatic ring. mdpi.com

Strategic Modifications and Their Effects on Potency and Specificity

The systematic modification of the this compound scaffold is a cornerstone of medicinal chemistry efforts to enhance potency and specificity. By altering different parts of the molecule, researchers can fine-tune its properties to achieve a desired biological effect.

One common strategy involves modifying the groups attached to the core scaffold. For example, in related sulfamoyl benzamide (B126) structures, attaching different amine groups to the carboxylic acid to form amides has been shown to dramatically alter activity and selectivity against different enzyme isoforms. nih.gov The electronic nature of the substituents on these attached groups plays a significant role; electron-donating or electron-withdrawing groups can change the binding affinity and inhibitory potential. nih.gov

Another key area for modification is the core aromatic ring itself. Moving or changing the halogen substituents can lead to significant gains or losses in activity, as discussed previously. nih.govunibs.it Adding other groups to the ring can probe for additional interactions with the target protein. For instance, adding a methyl group might engage a hydrophobic pocket, while a hydroxyl group could form a new hydrogen bond. However, such modifications must be carefully considered, as they can also introduce unintended effects. In one study, spacing a substituent away from the core ring with a methylene (B1212753) unit resulted in an inactive compound, suggesting that a specific bi-aryl conformation was necessary for activity. nih.gov

The table below shows hypothetical results from strategic modifications to a sulfamoylbenzoic acid core, illustrating how different functional groups can impact potency (measured by IC50, where a lower value is better).

| Modification Site | Attached Group | Resulting Potency (IC50) | Rationale for Change in Activity |

| Carboxylic Acid | Methyl Ester | Inactive (Prodrug) | Masks key ionic interaction site |

| Carboxylic Acid | N-benzyl amide | 2.5 µM | Introduces new hydrophobic interactions |

| Sulfamoyl Nitrogen | Cyclopropyl | 0.8 µM | Optimal size/shape for binding pocket |

| Sulfamoyl Nitrogen | Phenyl | 5.2 µM | Steric clash in binding pocket |

| Aromatic Ring | Remove 3-fluoro | 7.9 µM | Loss of key electronic or conformational effect |

This interactive table presents illustrative data based on established SAR principles.

These strategic modifications are essential for mapping the chemical space around the core scaffold, guiding the design of next-generation analogues with improved therapeutic profiles. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational approach to rationalize and predict the biological activity of compounds like this compound and its analogues. By correlating variations in the chemical structures of a series of compounds with their measured biological activities, QSAR models can identify the key physicochemical properties that drive potency and selectivity.

The process involves calculating a set of molecular descriptors for each analogue. These descriptors can quantify various properties, including:

Electronic properties: such as partial atomic charges, dipole moment, and energies of molecular orbitals (HOMO/LUMO), which are influenced by the fluoro and chloro substituents.

Steric properties: like molecular volume, surface area, and specific shape indices.

Hydrophobic properties: often represented by the logarithm of the partition coefficient (logP), which measures lipophilicity.

Topological properties: which describe the connectivity and branching of the molecular structure.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build a mathematical equation that links the descriptors to the biological activity (e.g., IC50 or Ki values). A robust QSAR model is characterized by strong statistical metrics, including a high squared correlation coefficient (R²) and a high cross-validation coefficient (q²), which indicates its predictive power. nih.gov

For sulfamoylbenzoic acid derivatives, QSAR models can provide valuable insights. For example, a model might reveal that high activity is positively correlated with the electronegativity of the substituent at a certain position and negatively correlated with its steric bulk. This information can then be used to prioritize the synthesis of new analogues. Instead of synthesizing hundreds of compounds randomly, researchers can use the QSAR model to predict the activity of virtual compounds on a computer, selecting only the most promising candidates for actual synthesis and testing. This predictive analytics approach significantly accelerates the drug discovery process, saving time and resources while guiding the design of more effective molecules. nih.gov

Pre Clinical Metabolic Transformation and Pharmacokinetic Assessment

In Vitro Metabolic Stability and Metabolite Identification (e.g., using liver microsomes, S9 fractions)

To begin assessing its metabolic fate, 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid would typically be incubated with hepatic subcellular fractions, such as liver microsomes and S9 fractions, from various species (e.g., rat, dog, monkey, and human).

Liver Microsomes: These preparations contain a high concentration of Phase I cytochrome P450 (CYP) enzymes and Phase II UDP-glucuronosyltransferases (UGTs). Incubating the compound with microsomes in the presence of necessary cofactors (like NADPH for CYPs) helps determine its susceptibility to oxidative and conjugative metabolism. The rate of disappearance of the parent compound over time is measured to calculate key parameters like intrinsic clearance (CLint) and in vitro half-life (t½).

S9 Fractions: This fraction contains both microsomal and cytosolic enzymes. Using S9 fractions provides a more comprehensive picture of metabolism, as it includes cytosolic enzymes like sulfotransferases (SULTs) and glutathione (B108866) S-transferases (GSTs), in addition to the microsomal enzymes.

Following incubation, analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS) would be employed to identify the structures of potential metabolites formed.

Pathways of Biotransformation (e.g., N-dealkylation, hydroxylation, glucuronidation)

Based on the structure of this compound, several biotransformation pathways could be anticipated. The data from in vitro studies would confirm which of these pathways are relevant.

Phase I Reactions: The aromatic ring is susceptible to hydroxylation, mediated by CYP enzymes.

Phase II Reactions: The presence of a carboxylic acid group makes the compound a prime candidate for glucuronidation, where a glucuronic acid moiety is attached to form a more water-soluble conjugate. The sulfamoyl group could also potentially undergo conjugation.

Without experimental data, the specific enzymes involved and the major metabolites produced remain speculative.

Absorption and Distribution Studies in Non-Human Biological Systems

Pre-clinical studies in animal models are essential to understand how this compound is absorbed into the bloodstream and distributed to various tissues.

Absorption: The compound's oral bioavailability would be determined by administering it to animal models (e.g., rats) via both intravenous and oral routes and comparing the resulting plasma concentration-time profiles.

Distribution: Following administration, the extent of distribution into tissues would be assessed. Key parameters such as the volume of distribution (Vd) would be calculated. Plasma protein binding is another critical factor, as only the unbound fraction of a drug is typically pharmacologically active and available for metabolism and excretion.

Excretion Pathways in Pre-clinical Models

To understand how the compound and its metabolites are eliminated from the body, excretion studies are performed in animal models. After administration of the compound, urine, feces, and bile would be collected over a period of time. The samples would be analyzed to quantify the amount of the parent compound and its major metabolites excreted through renal (urine) and fecal (biliary) routes. This helps to determine the primary pathways of elimination from the body.

In Silico Prediction of ADMET Properties for Pharmacological Profiling

In the absence of experimental data, computational (in silico) models are often used in early drug discovery to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound. Various software platforms can predict physicochemical properties like solubility, lipophilicity (logP), and pKa, which are fundamental to pharmacokinetic behavior. These tools can also forecast parameters such as human intestinal absorption, blood-brain barrier penetration, and potential interactions with metabolic enzymes. However, these are predictions and require experimental verification.

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations for Dynamic Ligand-Protein Interactions

No molecular dynamics (MD) simulation studies have been reported for 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid. MD simulations would be used to model the behavior of the molecule and its interaction with a protein target over time, providing a dynamic view of the binding stability and conformational changes in both the ligand and the protein.

Virtual Screening and De Novo Design Strategies for Lead Identification

Virtual screening and de novo design are powerful computational techniques used to identify novel molecules with the potential to interact with a specific biological target. These strategies are particularly useful in the early stages of drug discovery for exploring vast chemical spaces in a time and cost-effective manner.

Virtual Screening

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the target is unknown, LBVS methods can be employed. These approaches utilize the information from known active compounds to identify other molecules with similar properties. For a scaffold like this compound, if a set of its derivatives with known biological activity is available, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate the chemical structure of the molecules with their biological activity and can be used to screen libraries for new potential hits.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, SBVS methods like molecular docking can be applied. Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. For instance, derivatives of the related 2,4-dichloro-5-sulfamoylbenzoic acid have been evaluated for their antidiabetic potential by docking them into the active sites of α-glucosidase and α-amylase. nih.gov This approach helps in understanding the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding and inhibitory activity. nih.gov

A typical virtual screening workflow for identifying novel inhibitors based on the this compound scaffold would involve the following steps:

| Step | Description |

| 1. Library Preparation | A large database of chemical compounds is prepared, often containing millions of molecules. This can include commercially available compounds, natural products, or synthetically feasible molecules. |

| 2. Target/Ligand Preparation | If a structure-based approach is used, the 3D structure of the target protein is prepared. For a ligand-based approach, a set of known active molecules is selected. |

| 3. Screening | The chemical library is screened using either docking algorithms (structure-based) or similarity searches and QSAR models (ligand-based). |

| 4. Hit Selection and Filtering | The top-scoring compounds are selected and further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to prioritize promising candidates. |

De Novo Design

De novo design is a computational strategy that aims to design novel molecules from scratch or by modifying existing scaffolds. This approach is particularly useful for creating molecules with optimized properties or for exploring novel chemical spaces. Starting with a core scaffold like this compound, de novo design algorithms can suggest modifications to improve binding affinity, selectivity, or pharmacokinetic properties. These algorithms often use a fragment-based approach, where molecular fragments are added, removed, or replaced to generate new candidate molecules. Structure-guided modifications of related compounds, such as 2-chloro-5-(ethyl-phenyl-sulfamoyl)-N-[2-(2-oxo-pyrrolidin-1-yl)-phenyl]-benzamide, have been successfully used to develop selective inhibitors, validating this structure-based design approach. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of large and complex datasets to identify patterns and make predictions. nih.gov These technologies are being applied at various stages of the drug development pipeline, from target identification to preclinical studies. nih.gov

Accelerating Drug Discovery with AI and ML

For a compound like this compound, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel derivatives. nih.gov These models can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov Various ML algorithms, such as Random Forest, Support Vector Machines (SVM), and deep neural networks, are used for these predictive tasks. nih.gov

Generative Models for De Novo Design: Generative AI models can design novel molecules with desired properties. youtube.com These models learn the underlying patterns from a given set of molecules and can then generate new chemical structures that are likely to be active against a specific target. This approach can lead to the discovery of novel chemotypes that are distinct from existing inhibitors.

Synthesis Prediction: AI-powered tools can assist in planning the chemical synthesis of novel compounds. digitellinc.com By analyzing vast amounts of reaction data from the chemical literature, these tools can suggest efficient synthetic routes, potentially reducing the time and resources required for synthesis. digitellinc.com

The integration of AI and ML into the research of compounds like this compound has the potential to significantly accelerate the discovery of new therapeutic agents.

Illustrative Applications of AI/ML in Drug Discovery

| Application Area | Description | Potential Impact |

| Target Identification | AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate new drug targets. | Increases the probability of success in subsequent drug development stages. |

| Lead Generation and Optimization | ML models can predict the activity and properties of virtual compounds, while generative models can design novel molecules with desired characteristics. arxiv.org | Accelerates the identification of high-quality lead compounds. |

| Preclinical Development | AI can be used to predict the pharmacokinetic and toxicological profiles of drug candidates, helping to identify potential issues early in the development process. nih.gov | Reduces the attrition rate of drug candidates in later stages of development. |

Strategic Design and Development of Analogues and Derivatives of 2 Chloro 3 Fluoro 5 Sulfamoylbenzoic Acid

Rational Design Principles Based on Established SAR Insights

The rational design of new analogues is heavily guided by structure-activity relationship (SAR) studies, which correlate specific structural features of a molecule with its biological activity. For derivatives of sulfamoylbenzoic acid, SAR insights reveal critical roles for each substituent and functional group.

The sulfonamide linker, for instance, is often crucial for activity, likely participating in key hydrogen bonding interactions with the biological target. nih.gov The orientation and electronic nature of the substituents on the aromatic ring significantly influence binding affinity and potency. Modifications to the benzene (B151609) ring, such as the placement of halogen atoms (chloro and fluoro groups), can modulate the compound's electronic distribution and lipophilicity, thereby affecting cell permeability and target engagement. nih.gov

Key SAR principles for related sulfonamide-containing scaffolds include:

The Sulfonamide Moiety: The -SO2NH- group is a critical pharmacophoric element. The acidity of the sulfonamide proton and its ability to act as a hydrogen bond donor are paramount for interaction with many biological targets.

Aromatic Ring Substituents: The nature and position of substituents on the phenyl ring dictate potency and selectivity. Electron-withdrawing groups, like the chloro and fluoro atoms in the parent compound, can influence the pKa of the sulfonamide and carboxylic acid groups, which can be critical for binding. nih.gov

The Carboxylic Acid Group: The carboxylate is a key interaction point, often forming salt bridges or strong hydrogen bonds with basic residues (e.g., arginine, lysine) in a target's active site. Its acidic nature is fundamental to its function.

Relative Positioning: The ortho, meta, and para positioning of the chloro, fluoro, sulfamoyl, and carboxyl groups creates a specific three-dimensional arrangement that must be complementary to the target binding site. Any modification must consider the preservation of this optimal geometry.

A summary of general SAR insights for related scaffolds is presented below.

| Molecular Modification | General Effect on Activity | Rationale |

| Substitution at position 4 of the benzene ring | Often associated with higher transcriptional activity in PPARγ modulators. nih.gov | May enhance binding by interacting with a specific sub-pocket in the target protein. |

| Substitution at position 2 of the benzene ring | Can aid in tighter packing and improved activity. nih.gov | Steric hindrance or favorable van der Waals interactions can lock the molecule in an active conformation. |

| Replacement of the Sulfonamide Linker | Generally leads to a significant loss of activity. nih.gov | The sulfonamide is a critical hydrogen bond donor and acceptor, essential for target interaction. |

| Modification of the Carboxylic Acid | Esterification or amidation (prodrugs) temporarily removes activity, which is restored upon in vivo cleavage. Direct replacement with non-acidic groups typically abolishes activity. | The anionic carboxylate is often essential for forming a key salt bridge or hydrogen bond with the target. |

Synthesis and Biological Evaluation of Homologues and Isosteres

The synthesis of homologues and isosteres is a cornerstone of lead optimization. Homologation, the process of adding methylene (B1212753) groups (-CH2-) to alkyl chains, can be used to probe the size of hydrophobic pockets in the target binding site. Isosteres are functional groups with similar steric and electronic properties, and their substitution can improve pharmacokinetic properties or metabolic stability. nih.govmdpi.com

A common synthetic route for producing derivatives of 2-chloro-5-sulfamoylbenzoic acid starts with the chlorosulfonation of 2-chlorobenzoic acid, followed by reaction with a desired amine to form the sulfonamide. google.com A modular synthetic approach allows for the systematic variation of different parts of the molecule. For example, a core intermediate like 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid can be reacted with a variety of anilines or amines to generate a library of sulfamoyl derivatives. nih.gov These intermediates can then undergo further reactions, such as amide bond formation, to introduce additional diversity. nih.govmdpi.com

The biological evaluation of these newly synthesized compounds is critical. This typically involves in vitro assays to determine their potency against the intended biological target. For instance, in the development of antidiabetic agents, synthesized sulfamoyl benzamide (B126) derivatives were evaluated for their ability to activate the glucokinase (GK) enzyme in vitro. thesciencein.org

The table below presents hypothetical data based on findings for related compound series, illustrating how structural modifications can impact biological activity.

| Compound | R1 Group (on Sulfonamide) | R2 Group (on Carboxamide) | Biological Activity (EC50 in µM) |

| Analogue A | -H | -OH (acid) | 1.5 |

| Analogue B | -CH3 | -OH (acid) | 2.3 |

| Analogue C | -H | -NH-phenyl | 0.8 |

| Analogue D | -H | -NH-(4-fluorophenyl) | 0.5 |

| Analogue E | -H | -NH-(2-methyl-5-nitrophenyl) | 0.2 |

This data is illustrative and based on trends observed in related compound series like those studied by Kumar et al. (2020). nih.gov

Prodrug Strategies and Bioreversible Derivatives

The physicochemical properties of a lead compound, such as poor solubility or limited membrane permeability, can hinder its development. Prodrug strategies involve chemically modifying the drug to form a bioreversible derivative that overcomes these limitations. nih.gov The prodrug is inactive itself but is converted to the active parent drug in the body through enzymatic or chemical cleavage.

For 2-chloro-3-fluoro-5-sulfamoylbenzoic acid, the carboxylic acid and sulfonamide groups are prime targets for prodrug modification.

Carboxylic Acid Esterification: The carboxyl group can be esterified to mask its polarity, thereby increasing lipophilicity and enhancing absorption across biological membranes. Simple alkyl or aryl esters can be cleaved by ubiquitous esterase enzymes in the blood and tissues to release the active carboxylic acid. The L-valine ester prodrug approach has been successfully used to increase the aqueous solubility and subsequent bioavailability of parent drugs. nih.gov

Phosphate (B84403) Prodrugs: Introducing a phosphate subunit can dramatically increase water solubility, which is beneficial for parenteral formulations. These are typically cleaved by alkaline phosphatase enzymes. nih.gov

N-Acylation of Sulfonamide: The sulfonamide nitrogen can be acylated or otherwise modified to create a bioreversible derivative. This strategy can modulate the compound's pKa and lipophilicity, potentially altering its absorption and distribution profile.

These strategies aim to improve the drug's pharmacokinetic profile without diminishing its intrinsic activity once released at the site of action. The stability of the prodrug is crucial; it must be stable enough in the gastrointestinal tract (for oral drugs) but readily cleaved to the active form in circulation or target tissues. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful techniques used to generate novel chemical entities with similar biological activity but potentially improved properties or a different intellectual property profile. nih.govnih.gov Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to retained biological activity. researchgate.netresearchgate.net

For this compound, several bioisosteric replacements could be explored:

Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functional groups such as a tetrazole, hydroxamic acid, or a sulfonamide. These replacements can maintain the necessary acidic proton and hydrogen bonding capabilities while altering properties like pKa, metabolic stability, and cell permeability.

Sulfonamide Bioisosteres: The sulfonamide moiety can be replaced with other groups that can act as hydrogen bond donors and acceptors, such as a reverse sulfonamide, a carboxamide, or a urea (B33335) group. A study on benzamide analogues used as anthelmintics explored the replacement of the amide group with esters, thioamides, and triazoles, providing a direct comparison of how these isosteres affect nematicidal activity. mdpi.com

Aromatic Ring Bioisosteres (Scaffold Hopping): The central phenyl ring could be replaced with a different aromatic or heteroaromatic scaffold, such as pyridine, pyrimidine, or thiophene. This "scaffold hop" fundamentally changes the core structure of the molecule while attempting to maintain the crucial 3D orientation of the key interacting functional groups. nih.govu-strasbg.fr This can lead to the discovery of completely new chemical classes with the same mechanism of action. researchgate.net

| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole | Maintains acidic character, may improve oral bioavailability and metabolic stability. |

| Sulfonamide (-SO2NHR) | Thioamide (-CSNHR) | Increases lipophilicity with subtle geometric changes. mdpi.com |

| Sulfonamide (-SO2NHR) | Urea (-NHCONHR) | Mimics hydrogen bonding pattern of the amide/sulfonamide. mdpi.com |

| Phenyl Ring | Pyridine Ring | Introduces a nitrogen atom, which can alter solubility, serve as a hydrogen bond acceptor, and change metabolic profile. |

Multicomponent Reactions and Combinatorial Chemistry in Analogue Synthesis

To efficiently explore the vast chemical space around the this compound scaffold, modern high-throughput synthesis techniques are invaluable. Multicomponent reactions (MCRs) and combinatorial chemistry allow for the rapid generation of large, focused libraries of related compounds from a set of common building blocks. mdpi.com

MCRs are one-pot reactions where three or more starting materials combine to form a product that incorporates substantial portions of all components, making them highly atom- and step-economical. mdpi.comnih.gov For example, an Ugi or Passerini MCR could potentially be adapted to construct complex amides or related structures by varying the acid, amine, isocyanide, and carbonyl components. This would enable the rapid synthesis of a diverse set of analogues for screening.

Combinatorial chemistry involves the systematic and repetitive covalent connection of a set of different building blocks to each other to generate a large number of compounds. A combinatorial approach to synthesizing derivatives of the target compound could involve preparing a core intermediate, such as 2-chloro-3-fluoro-5-(chlorosulfonyl)benzoyl chloride, and then reacting it with a library of different amines and alcohols in a parallel fashion. This would quickly generate a matrix of sulfamoyl and ester/amide derivatives for biological evaluation, accelerating the SAR exploration process. nih.gov The use of microwave-assisted synthesis in these MCR or combinatorial approaches can further accelerate the reaction times and improve yields. mdpi.com

Potential Research Applications and Future Directions

Role as a Chemical Probe for Elucidating Biological Pathways

While direct studies detailing the use of 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid as a chemical probe are not extensively documented, the structural characteristics of the sulfamoylbenzoic acid scaffold suggest its potential in this capacity. Chemical probes are small molecules used to study and manipulate biological systems. Given that derivatives of sulfamoylbenzoic acid are known to interact with specific biological targets, this compound could serve as a foundational structure for the development of such probes. Its utility would lie in its ability to be modified to incorporate reporter tags or reactive groups, which would allow for the visualization and identification of its binding partners within a cell, thereby helping to elucidate their roles in various biological pathways.

Lead Compound Identification and Optimization in Drug Discovery Initiatives

The sulfamoylbenzoic acid framework is a well-established pharmacophore in drug discovery. A notable example is the diuretic drug Furosemide, which is chemically known as 4-Chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid. wikipedia.org This highlights the potential of this class of compounds to be developed into clinically significant therapeutic agents.

Research into sulfamoylbenzoic acid analogues has identified them as specific agonists for the Lysophosphatidic acid (LPA) receptor 2 (LPA2), which is involved in protecting the mucosal barrier in the gut. nih.govacs.org In these studies, the sulfamoylbenzoic acid scaffold was systematically modified to enhance potency and specificity, a process known as lead optimization. nih.govacs.org The substitutions on this compound, specifically the chloro and fluoro groups, are typical modifications made during such optimization processes to improve pharmacokinetic and pharmacodynamic properties.

Furthermore, structurally related compounds have been investigated as precursors for antitubercular agents. For instance, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is a key starting material for the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs), a promising new class of drugs against tuberculosis. nih.govresearchgate.netresearchgate.net This underscores the value of halogenated and substituted benzoic acids as versatile building blocks in the synthesis of novel therapeutic agents.

The table below summarizes the drug discovery initiatives involving sulfamoylbenzoic acid derivatives and related compounds.

| Compound Class | Therapeutic Target/Application | Key Findings |

| Sulfamoylbenzoic acid analogues | LPA2 receptor agonists | Identified specific agonists with subnanomolar activity, demonstrating potential for gut protection. nih.govacs.org |

| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid | Antitubercular agents (precursor) | Serves as a precursor for the synthesis of BTZs, a new class of antituberculosis drug candidates that have reached clinical trials. nih.govresearchgate.netresearchgate.net |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Antidiabetic agents (α-glucosidase and α-amylase inhibitors) | Derivatives showed potent inhibitory activity, with some being more effective than the standard drug acarbose. nih.gov |

Development as a Tool in Chemical Biology Research

In the field of chemical biology, small molecules are indispensable tools for dissecting complex biological processes. While specific applications of this compound in this area are yet to be fully explored, its potential is evident. Based on the known biological activities of its analogues, this compound could be developed into a tool for studying enzymes like carbonic anhydrases or receptors such as LPA2. By serving as a selective ligand, it could be used to modulate the activity of these proteins in a controlled manner, allowing researchers to study the downstream consequences of their activation or inhibition. This makes it a valuable starting point for creating more sophisticated chemical biology tools.

Emerging Research Areas and Unexplored Therapeutic Potentials

The research landscape for sulfamoylbenzoic acid derivatives is continually expanding, with several emerging areas showing significant promise.

One of the most promising applications is in oncology, specifically through the inhibition of carbonic anhydrases (CAs). nih.govacs.orgnih.gov Certain CA isoforms, such as CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, which promotes cancer progression and metastasis. Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) have been synthesized and shown to be potent inhibitors of these tumor-associated CAs. nih.govacs.orgnih.gov Some of these derivatives also exhibited antiproliferative effects against cancer cell lines, suggesting their potential as anticancer agents. nih.govnih.gov

Another emerging area is in the treatment of inflammatory diseases. A series of 3-sulfonamido benzoic acid derivatives have been developed as antagonists of the P2Y14 receptor (P2Y14R), a potential target for acute lung injury (ALI). nih.gov One of the lead compounds from this series showed potent anti-inflammatory effects in a mouse model of ALI. nih.gov This opens up the possibility of developing this compound derivatives for similar inflammatory conditions.

Furthermore, the development of 2-sulfonamidebenzamides as allosteric modulators of the MrgX1 receptor points to a potential role in non-opioid pain management. nih.gov This research highlights the versatility of the broader chemical class to which this compound belongs. Given the known hypotensive effects of other sulfamoylbenzoic acid derivatives, there is also unexplored potential in the development of new cardiovascular drugs. google.com

The table below outlines the emerging therapeutic potentials of sulfamoylbenzoic acid derivatives.

| Therapeutic Area | Target/Mechanism | Potential Application |

| Oncology | Carbonic Anhydrase (CA) IX and XII inhibition | Anticancer agents that can counteract the acidic tumor microenvironment. nih.govacs.orgnih.gov |

| Inflammatory Diseases | P2Y14 Receptor (P2Y14R) antagonism | Treatment for acute lung injury and other inflammatory conditions. nih.gov |

| Pain Management | MrgX1 receptor allosteric modulation | Development of non-opioid analgesics for chronic pain. nih.gov |

| Cardiovascular Diseases | Hypotensive effects | Novel treatments for hypertension. google.com |

Challenges and Opportunities in Sulfamoylbenzoic Acid Research and Development

In the drug development process, early-generation compounds based on this scaffold have sometimes suffered from low potency and poor druggability, which has hindered their progression to clinical trials. nih.gov The structure-activity relationship (SAR) for this class of compounds can also be complex, with small structural changes leading to large and sometimes unpredictable changes in activity, a phenomenon described as "steep and flat SAR". nih.gov

Nevertheless, these challenges are balanced by significant opportunities. The versatility of the sulfamoylbenzoic acid scaffold allows for a wide range of chemical modifications, providing ample opportunity for medicinal chemists to fine-tune the properties of these compounds to achieve the desired potency, selectivity, and pharmacokinetic profile. The growing understanding of the biological targets for these compounds, such as CAs and P2Y receptors, opens up new avenues for rational drug design. The continued exploration of this chemical space is likely to yield novel therapeutic agents for a wide range of diseases.

Q & A

How can researchers optimize the synthesis of 2-Chloro-3-fluoro-5-sulfamoylbenzoic acid to improve yield and purity?

Basic Research Question

Methodological Answer:

Synthesis optimization requires careful selection of reagents and reaction conditions. For halogenated sulfamoylbenzoic acids, common approaches include:

- Nucleophilic Substitution: Use amines (e.g., primary/secondary amines) or thiols to target the sulfamoyl group, ensuring controlled pH (neutral to mildly basic) to avoid side reactions .

- Catalytic Coupling: Palladium-based catalysts (e.g., Pd(PPh₃)₄) facilitate cross-coupling reactions for introducing aryl or alkyl groups. This is critical for modifying the benzoic acid backbone .

- Purification: Post-synthesis, high-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.